3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile (CAS 1020039-00-2) is a fused nitrogen-containing heterocycle with molecular formula C₇H₄N₄O and molecular weight 160.13 g/mol. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a scaffold extensively exploited in kinase inhibitor programs (particularly c-Met inhibitors) , soluble epoxide hydrolase (sEH) inhibitor design , and mGluR2 positive allosteric modulator (PAM) discovery.

Molecular Formula C7H4N4O
Molecular Weight 160.13 g/mol
CAS No. 1020039-00-2
Cat. No. B1396048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile
CAS1020039-00-2
Molecular FormulaC7H4N4O
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=CN2C(=NNC2=O)C=C1C#N
InChIInChI=1S/C7H4N4O/c8-4-5-1-2-11-6(3-5)9-10-7(11)12/h1-3H,(H,10,12)
InChIKeyFCCJUFLGMDLTPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile (CAS 1020039-00-2) – Procurement-Grade Heterocyclic Scaffold for Medicinal Chemistry


3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile (CAS 1020039-00-2) is a fused nitrogen-containing heterocycle with molecular formula C₇H₄N₄O and molecular weight 160.13 g/mol [1]. This compound belongs to the [1,2,4]triazolo[4,3-a]pyridine family, a scaffold extensively exploited in kinase inhibitor programs (particularly c-Met inhibitors) [2], soluble epoxide hydrolase (sEH) inhibitor design [3], and mGluR2 positive allosteric modulator (PAM) discovery [4]. The defining structural features of this specific compound are the 3-oxo group (existing in keto–enol tautomerism with 3-hydroxy form) and the nitrile substituent at the 7-position of the pyridine ring, a combination that creates a differentiated hydrogen-bonding profile and electronic landscape relative to in-class analogs.

Why 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile Cannot Be Replaced by Generic Triazolopyridine Analogs


Superficially similar [1,2,4]triazolo[4,3-a]pyridine analogs – including the non-oxo 7-carbonitrile (CAS 1019024-86-2), the 6-carbonitrile regioisomer (CAS 425702-03-0), and the 3-methyl variant (CAS 1599833-05-2) – differ critically in hydrogen-bond donor/acceptor topology, lipophilicity, and synthetic derivatization handles . The 3-oxo group of the target compound introduces a keto–enol tautomeric equilibrium (confirmed by the synonym '3-hydroxy-[1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile' in PubChem) that contributes one additional hydrogen-bond donor (HBD count = 1) and elevates topological polar surface area (TPSA = 68.5 Ų), whereas the non-oxo analog lacks any HBD and has a substantially lower TPSA [1]. These physicochemical differences directly impact solubility, permeability, and target binding, making simple one-for-one substitution demonstrably non-equivalent in downstream applications.

Quantitative Differentiation Evidence for 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile vs. Closest Analogs


Hydrogen-Bond Donor Capacity: 3-Oxo Triazolopyridine vs. Non-Oxo Analog

The target compound possesses one hydrogen-bond donor (HBD count = 1) attributable to the tautomeric 3-oxo/3-hydroxy group, whereas the closest non-oxo analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2) has HBD count = 0 [1]. The predicted pKa of 7.02 ± 0.40 (ChemicalBook) for the target compound indicates that the oxo/hydroxy group is partially ionizable at physiological pH, conferring pH-dependent solubility behavior absent in the non-oxo analog . This additional HBD is critical for target engagement in kinase inhibitor pharmacophores where hinge-region hydrogen bonding governs selectivity.

Medicinal Chemistry Physicochemical Profiling Solubility Optimization

Lipophilicity (XLogP3) Comparison: 3-Oxo-7-CN vs. Non-Oxo-7-CN Analog

The XLogP3-AA of the target compound is calculated as -0.5 by PubChem, indicating moderate hydrophilicity [1]. In contrast, the non-oxo analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2) has a predicted LogP of -0.34 (Fluorochem product data), representing a 0.16 log unit increase in lipophilicity . This differential is attributable to the polarizing effect of the 3-oxo substituent, which increases aqueous compatibility and may reduce non-specific protein binding relative to the non-oxo analog.

ADME Prediction Lipophilicity Drug Design

Topological Polar Surface Area (TPSA) and Permeability Predictions

The target compound has a TPSA of 68.5 Ų, driven by the carbonyl oxygen of the 3-oxo group and the nitrile nitrogen [1]. The non-oxo analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile (CAS 1019024-86-2) is expected to have a TPSA of approximately 43.6 Ų (structural deduction based on loss of carbonyl oxygen). The 24.9 Ų TPSA increase places the target compound closer to the commonly cited oral drug-likeness threshold of <140 Ų but with improved aqueous solubility relative to the less polar non-oxo analog, a trade-off that must be accounted for in lead optimization.

Drug-Likeness Permeability Oral Bioavailability

Regioisomeric Nitrile Positioning: 7-CN vs. 6-CN vs. 8-CN Impact on Electronic Properties

The target compound (7-carbonitrile) is one of three commercially available regioisomers: the 6-carbonitrile (CAS 425702-03-0) and 8-carbonitrile (CAS 1020039-16-0) are the alternatives . The position of the electron-withdrawing nitrile group on the pyridine ring differentially modulates the electron density at the ring nitrogen (N-1) and the C-5/C-8 positions, which are key sites for electrophilic aromatic substitution and cross-coupling reactions [1]. The 7-position places the nitrile para to the pyridine nitrogen, creating a distinct electronic push-pull system compared to the meta (6-CN) or ortho-like (8-CN) arrangements. Patent activity focusing on c-Met inhibitors predominantly utilizes specific regioisomeric patterns, underscoring that regioisomer selection is not interchangeable [2].

Regioisomer Differentiation Electronic Effects SAR

Synthetic Derivatization Handle: N-2 Alkylation/Arylation Enabled by 3-Oxo Group

The 3-oxo group in the target compound activates the adjacent N-2 position for alkylation, arylation, or thioether formation under mild conditions, as demonstrated in patent WO2010096722A1 where 3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine scaffolds were functionalized at N-2 to generate potent sEH inhibitors (representative compound pIC₅₀ = 8.4 against human sEH) [1]. In contrast, the non-oxo analog [1,2,4]triazolo[4,3-a]pyridine-7-carbonitrile lacks this activated N-2 position and cannot undergo analogous direct N-functionalization without prior oxidation . The 3-methyl analog (CAS 1599833-05-2) occupies the same position with a non-labile methyl group, precluding this derivatization route entirely .

Library Synthesis Parallel Chemistry Scaffold Diversification

Optimal Application Scenarios for 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile Based on Quantitative Differentiation Evidence


Focused Kinase Inhibitor Library Synthesis Requiring Hinge-Region Hydrogen Bonding

Medicinal chemistry teams developing ATP-competitive kinase inhibitors (e.g., c-Met inhibitors as described in patent FR-2941229-A1 [1]) benefit from this scaffold's intrinsic hydrogen-bond donor (HBD = 1). The 3-oxo group mimics the N-H functionality found in many kinase hinge-binding motifs, while the 7-carbonitrile serves as an electron-withdrawing anchor for the hinge region. The non-oxo analog (HBD = 0) cannot satisfy this pharmacophoric requirement without additional synthetic modification, making the target compound the preferred starting point for parallel library synthesis.

Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization via N-2 Diversification

Building on patent WO2010096722A1, which demonstrates that N-2-substituted 3-oxo-triazolopyridines achieve pIC₅₀ values of 8.4 against human sEH [2], this compound serves as a key intermediate for alkylation, arylation, or thioether formation at the N-2 position. Research groups focused on cardiovascular, inflammatory, or metabolic disease targets can generate focused libraries by varying the N-2 substituent while retaining the 7-carbonitrile as a polarity-modulating group.

CNS vs. Peripheral Drug Candidate Profiling Using TPSA-Differentiated Scaffolds

The TPSA of 68.5 Ų for the target compound (vs. ~43.6 Ų for the non-oxo analog) places it in a range suitable for peripheral targets with moderate CNS penetration potential [3]. Teams evaluating CNS exposure requirements can systematically compare this scaffold against the non-oxo analog (lower TPSA, potentially higher BBB penetration) to dial in the optimal physicochemical profile for their target indication.

Regioisomerically Pure Building Block for Cross-Coupling and Electrophilic Substitution Chemistry

The 7-position nitrile leaves the C-5 and C-8 positions of the pyridine ring available for further functionalization via Suzuki, Buchwald-Hartwig, or electrophilic aromatic substitution chemistry [4]. The 3-oxo group simultaneously activates N-2 while the regioisomeric purity (7-CN, not 6-CN or 8-CN) ensures predictable reactivity at the desired positions. Process chemistry teams scaling up lead compounds benefit from this well-defined reactivity map, which reduces byproduct formation and simplifies purification.

Quote Request

Request a Quote for 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-7-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.